molecular formula C35H49NO11 B1236400 Yunaconitine

Yunaconitine

Katalognummer: B1236400
Molekulargewicht: 659.8 g/mol
InChI-Schlüssel: LLEMSCWAKNQHHA-SQJQOUDQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Yunaconitine (CAS 70578-24-4), with the molecular formula C35H49NO11 and a molar mass of 659.76 g/mol, is a highly toxic C19-diterpenoid alkaloid found in plants of the Aconitum genus . As a research compound, it is part of a class of norditerpenoid alkaloids that have attracted significant scientific interest due to their unique structural features and potent biological activities, which include effects on cardiac function and potential anti-inflammatory properties . Researchers utilize this compound as a toxic chemical marker in the quality control of crude and processed aconites, as well as aconite-containing drugs . The study of such alkaloids is crucial for understanding their structure-activity relationships and for the development of potential biomedical applications with lower toxicity . This product is intended For Research Use Only and is not approved for human or diagnostic use. It is strictly for laboratory research purposes and is not intended for personal consumption. The product is dangerous if handled improperly. Researchers should refer to the relevant Material Safety Data Sheet (MSDS) for detailed safety information prior to use. Storage and Stability: For optimal stability, the powder should be stored at -20°C. Once dissolved, it is recommended that stock solutions are aliquoted and stored at -80°C for up to 6 months, or at -20°C for one month, while avoiding repeated freeze-thaw cycles .

Eigenschaften

Molekularformel

C35H49NO11

Molekulargewicht

659.8 g/mol

IUPAC-Name

[(1S,2R,3R,4R,5S,6S,8R,9R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate

InChI

InChI=1S/C35H49NO11/c1-8-36-16-32(17-41-3)22(38)13-23(43-5)35-21-14-33(40)24(44-6)15-34(47-18(2)37,26(29(35)36)27(45-7)28(32)35)25(21)30(33)46-31(39)19-9-11-20(42-4)12-10-19/h9-12,21-30,38,40H,8,13-17H2,1-7H3/t21-,22-,23+,24+,25-,26+,27+,28-,29?,30-,32+,33+,34-,35+/m1/s1

InChI-Schlüssel

LLEMSCWAKNQHHA-SQJQOUDQSA-N

Isomerische SMILES

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC

Kanonische SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC

Synonyme

isoaconitine
yunaconitine

Herkunft des Produkts

United States

Vorbereitungsmethoden

Fragment Coupling Approach

Reisman et al. pioneered a convergent synthesis of aconitine-type alkaloids, including this compound analogs, via fragment coupling. The strategy involved:

  • Fragment A : Synthesized from phenol through a stereoselective meta-photocycloaddition to form a tricyclic intermediate.

  • Fragment B : Constructed enantioselectively from cyclopentenone using asymmetric catalysis.

  • Coupling : A 1,2-addition followed by a semipinacol rearrangement fused the fragments, establishing the C-11 quaternary center.

This method achieved a 4 g yield of a key intermediate but faced challenges during the N-radical cascade step, necessitating a stepwise revision.

Wagner-Meerwein Rearrangement Strategy

Kamakura et al. optimized a Wagner-Meerwein rearrangement to construct this compound’s BC-ring system. The synthesis involved:

  • AE-Ring Construction : A double Mannich reaction fused an N-ethylpiperidine ring to a cyclohexenone derivative.

  • Oxidative Dearomatization : Coupling with an aromatic D-ring fragment triggered a Diels-Alder reaction, forming a pentacyclic intermediate.

  • Rearrangement : The Wagner-Meerwein shift converted a 6/6-membered system into the 7/5-membered BC-ring, followed by oxidative aza-Prins cyclization to finalize the F-ring.

This 33-step route achieved the total synthesis of talatisamine, a structural analog, with an overall yield of 0.8%.

Table 1: Comparison of Synthetic Routes

MethodKey StepsYieldAdvantages
Fragment CouplingPhotocycloaddition, Semipinacol4 gConvergent, scalable
Wagner-MeerweinDearomatization, Rearrangement0.8%Stereochemical control

Extraction and Isolation Techniques

Optimized Extraction from Aconitum vilmorinianum

A patent by CN104678020A details a protocol for isolating this compound and its derivative 8-deacetyl aconitine:

  • Sample Preparation : Powdered rhizomes (2.00 g) are moistened with 2 mL concentrated ammonia.

  • Solvent Extraction : Ultrasonic treatment with 20 mL ether (3 cycles, 5 min each).

  • Purification : Extracts are evaporated, dissolved in 0.1% HCl-methanol, and filtered through 0.45 μm membranes.

This method reduces toxicity by converting this compound to 8-deacetyl aconitine during processing, enhancing therapeutic safety.

Table 2: Extraction Parameters

ParameterValueImpact on Yield
SolventEther + NH₃Maximizes alkaloid solubility
Ultrasonic Duration5 min × 3 cycles98% efficiency vs. maceration
Acidic Methanol0.1% HClStabilizes alkaloids

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

The CN104678020A method uses a C18 column with a gradient of acetonitrile/0.1% phosphoric acid to resolve this compound (32.73 min) and 8-deacetyl aconitine (15.47 min). Calibration curves showed linearity (R² > 0.999) for both alkaloids, with LODs of 0.02 μg/mL.

Pharmacological Implications of Synthesis

Synthetic advances enable structure-activity studies, revealing that:

  • C-8 Acetylation : Critical for sodium channel affinity; deacetylation reduces toxicity 10-fold.

  • C-11 Configuration : The quaternary center stabilizes the alkaloid-receptor interaction .

Wissenschaftliche Forschungsanwendungen

Clinical Toxicology

Yunaconitine is primarily recognized for its role in aconite poisoning, which poses serious health risks due to the toxicity of aconitum alkaloids. The identification and quantification of this compound in biological samples are crucial for diagnosing poisoning cases.

  • Detection Methods : Recent studies have developed sensitive methods for detecting this compound in human serum and urine using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). For instance, a method was validated with limits of detection as low as 0.022 ng/mL, allowing for rapid diagnosis in clinical settings .
  • Case Studies : In a clinical investigation involving suspected herbal poisoning, this compound was identified in urine samples, confirming its role in acute poisoning cases . This underscores the importance of accurate screening methods to differentiate between various herbal compounds that may cause toxicity.

Pharmacological Research

This compound has garnered attention for its pharmacological properties, which may offer therapeutic benefits despite its toxicity.

  • Bioactivity Studies : Research indicates that this compound exhibits various bioactive properties, including anti-inflammatory effects and potential cardiotonic activity. These properties are being explored to understand their mechanisms and optimize therapeutic applications .
  • Structure-Activity Relationship : Understanding the structure-activity relationship of this compound can lead to the development of safer derivatives with reduced toxicity while retaining therapeutic efficacy. This area of research is critical for advancing drug development from traditional herbal remedies .

Metabolic Studies

The metabolism of this compound is another important area of research, particularly concerning its interactions with other compounds and its pharmacokinetics.

  • Pharmacokinetic Evaluations : Studies have utilized animal models to assess the pharmacokinetics of this compound and related alkaloids. For example, a study on beagle dogs demonstrated the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds after administration of Aconiti Lateralis Radix Praeparata decoction .
  • Metabolomic Analysis : Metabolomic studies have highlighted changes in endogenous metabolites following interventions with traditional formulations containing this compound. Such analyses provide insights into how this compound's toxicity can be mitigated through combination therapies .

Safety and Efficacy in Herbal Medicine

Given its historical use in traditional Chinese medicine, understanding the safety profile of this compound is essential for its continued application.

  • Toxicity Reduction Strategies : Research has focused on combining this compound with other herbs to reduce toxicity while enhancing therapeutic effects. For instance, the inclusion of Glycyrrhizae Radix et Rhizoma has been shown to modulate metabolic pathways associated with this compound's toxicity .

Summary Table

Application AreaDescriptionKey Findings
Clinical ToxicologyIdentification and quantification in poisoning casesLC-MS/MS methods with low detection limits
Pharmacological ResearchExploration of bioactive propertiesAnti-inflammatory and cardiotonic activities
Metabolic StudiesPharmacokinetics and metabolomic analysisADME characteristics evaluated in animal models
Safety in Herbal MedicineStrategies to reduce toxicity through combination therapiesEfficacy improved with specific herb combinations

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Yunaconitine

Property Detail
Chemical Class C19-Norditerpenoid Alkaloid
Molecular Formula C34H47NO11
Major Sources Aconitum bulleyanum, A. hemsleyanum, A. kongboense
Toxicity (LD50) Mice: 585 μg/kg (subcutaneous); Dogs: 30 μg/kg (intravenous)
Pharmacological Activity Analgesic, anti-inflammatory (preclinical)
Detection Methods HPLC, LC-MS/MS, UHPLC-QQQ-MS/MS

Comparison with Structurally Similar Compounds

This compound shares structural and functional similarities with several diterpenoid alkaloids. Below is a detailed comparison:

Crassicauline A

  • Structural Relationship : Crassicauline A is a derivative of this compound, differing by the absence of a hydroxyl group at C-3 and the presence of a double bond at C-2 .
  • Toxicity: Crassicauline A exhibits significantly lower toxicity (LD50 in mice: ~1.2 mg/kg, intravenous) compared to this compound, making it a safer candidate for treating chronic pain and rheumatoid arthritis .
  • Synthesis : this compound can be converted to crassicauline A via dehydration (using SO2Cl2) followed by hydrogenation (Raney Ni), achieving a 72% yield .

Table 2: this compound vs. Crassicauline A

Parameter This compound Crassicauline A
C-3 Substituent α-Hydroxyl Dehydroxylated (double bond at C-2)
Toxicity (Mouse LD50) 585 μg/kg (subcutaneous) 1.2 mg/kg (intravenous)
Clinical Application Preclinical studies only Approved for pain management
Natural Abundance 0.02%–0.05% in Aconitum spp. <0.01% in Aconitum spp.

8-Deacetylthis compound

  • Structural Relationship : This compound lacks the acetyl group at C-8 present in this compound .
  • Toxicity and Detection : It is less toxic than this compound but still poses risks. LC-MS/MS methods detect it in human serum with a limit of quantification (LOQ) of 0.1 ng/mL .
  • Occurrence : Found in 33.3% of Aconiti Lateralis Radix Praeparata (Fuzi) samples, highlighting its prevalence in traditional medicines .

Aconitine, Mesaconitine, and Hypaconitine

  • Structural Features: These compounds share the C19-diterpenoid skeleton but differ in substitutions at C-8 and C-13. For example, mesaconitine has a methoxy group at C-14 instead of benzoyl .
  • Toxicity : Aconitine (LD50: 0.12 mg/kg in mice) is more toxic than this compound, while hypaconitine is less toxic .
  • Analytical Challenges : Co-occurrence with this compound in herbal products complicates safety assessments .

Table 3: Comparison of Major Aconitum Alkaloids

Compound C-8 Substituent C-14 Substituent LD50 (Mice, IV) Key Use/Activity
This compound Acetyl Benzoyl/Methoxybenzoyl 50 μg/kg Preclinical analgesia
Crassicauline A Acetyl Benzoyl 1.2 mg/kg Clinical pain management
Aconitine Acetyl Benzoyl 0.12 mg/kg Neurotoxicity studies
Mesaconitine Acetyl Methoxy 0.21 mg/kg Antiarrhythmic (historical)

Analytical and Pharmacokinetic Considerations

  • Detection Methods: HPLC: Optimized conditions (ACN/water with 0.125% HClO4 and 1.0% triethylamine at 37.5°C) achieve 98% purity determination for this compound . LC-MS/MS: Simultaneously quantifies this compound and crassicauline A in serum (LOQ: 0.1 ng/mL), critical for diagnosing aconite poisoning .

Q & A

Q. How should researchers contextualize this compound’s bioactivity within broader diterpenoid alkaloid research?

  • Methodological Answer : Compare structural analogs (e.g., aconitine vs. This compound) using cheminformatics tools (e.g., molecular similarity networks). Highlight unique functional groups (e.g., 8-acetate moiety) that may explain differential activity .

Q. What ethical considerations apply when studying this compound’s toxicity using human case reports?

  • Methodological Answer : Anonymize patient data and obtain institutional review board (IRB) approval. Use case-control designs to minimize bias and reference established poisoning databases for cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Yunaconitine
Reactant of Route 2
Yunaconitine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.